4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxy-3-methylphenyl)benzamide
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Overview
Description
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxy-3-methylphenyl)benzamide is a complex organic molecule characterized by its unique structural configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize this compound, a multi-step process involving various reagents and intermediates is typically employed. The synthesis might start with the preparation of the benzofuran derivative, followed by the introduction of the dimethyl groups. The subsequent steps would involve linking the benzofuran moiety with the benzamide core through a series of reactions that may include esterification, amidation, and methylation.
Industrial Production Methods: Industrial production would scale up the synthetic route, optimizing reaction conditions such as temperature, pressure, and solvent use to ensure high yield and purity. Catalysts might be used to enhance the reaction rates, and purification techniques like crystallization or chromatography would ensure the final product's quality.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific functional groups present in the molecule dictate the types of reactions it undergoes.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired outcome but generally involve controlled temperatures and the use of specific solvents to facilitate the reactions.
Major Products Formed: Depending on the reactions, major products could include oxidized derivatives, reduced forms, or substituted versions of the original compound. Each reaction would result in changes to the molecular structure, potentially altering its chemical properties and applications.
Scientific Research Applications
Chemistry: In chemistry, this compound might be used as a precursor for synthesizing more complex molecules or as a reagent in organic reactions. Its unique structure allows for modifications and derivatizations, making it a versatile tool in synthetic chemistry.
Biology: In biological research, the compound could serve as a probe or marker due to its specific binding properties with certain biomolecules. Studies could explore its interactions with proteins, nucleic acids, or cell membranes.
Medicine: Medicinal applications might investigate its potential as a therapeutic agent. Researchers could study its pharmacological effects, bioavailability, and toxicity to assess its suitability for drug development.
Industry: Industrial uses could involve its application in the synthesis of fine chemicals or as an intermediate in manufacturing processes. Its stability and reactivity make it a valuable component in various industrial reactions.
Mechanism of Action
Compared to other similar compounds, 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxy-3-methylphenyl)benzamide is unique due to its specific structural features. Other benzofuran derivatives or benzamide compounds might share some properties but would differ in their overall configuration, leading to variations in their chemical behavior and applications.
Comparison with Similar Compounds
Benzofuran derivatives with different substituents
Benzamide derivatives with varying aromatic groups
Compounds featuring both benzofuran and benzamide moieties but with different linking patterns
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-methoxy-3-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-17-14-21(12-13-22(17)29-4)27-25(28)19-10-8-18(9-11-19)16-30-23-7-5-6-20-15-26(2,3)31-24(20)23/h5-14H,15-16H2,1-4H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTYGPZNEVZHBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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